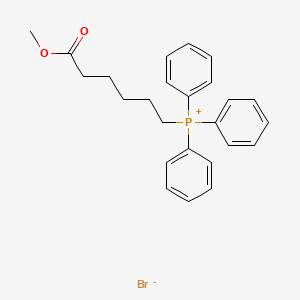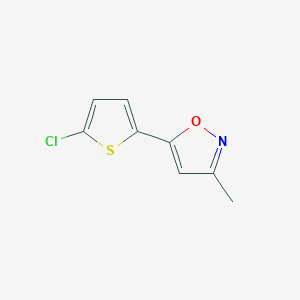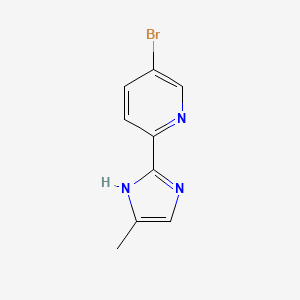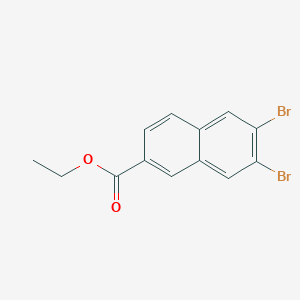![molecular formula C10H8F2N2O2 B13682736 [3-(3,5-Difluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13682736.png)
[3-(3,5-Difluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(3,5-Difluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a difluorobenzyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3,5-Difluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. Common reagents used in this step include phosphorus oxychloride or thionyl chloride.
Introduction of the Difluorobenzyl Group: The difluorobenzyl group can be introduced via nucleophilic substitution reactions using 3,5-difluorobenzyl bromide as the starting material. This step often requires a base such as potassium carbonate or sodium hydride to facilitate the reaction.
Reduction to Methanol: The final step involves the reduction of the intermediate compound to yield this compound. This can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: [3-(3,5-Difluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluorobenzyl group, allowing for the introduction of various functional groups. Reagents such as sodium azide or thiols can be used for this purpose.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Sodium azide, thiols, or halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Azides, thiols, halides.
Applications De Recherche Scientifique
[3-(3,5-Difluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of [3-(3,5-Difluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The oxadiazole ring contributes to its stability and reactivity, facilitating its interaction with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [3-(3,5-Difluorobenzyl)-1,2,4-triazol-5-yl]methanol
- [3-(3,5-Difluorobenzyl)-1,2,4-thiadiazol-5-yl]methanol
- [3-(3,5-Difluorobenzyl)-1,2,4-oxadiazol-5-yl]ethanol
Uniqueness
Compared to similar compounds, [3-(3,5-Difluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol exhibits unique properties due to the presence of the oxadiazole ring and the difluorobenzyl group. These structural features enhance its stability, reactivity, and binding affinity, making it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H8F2N2O2 |
|---|---|
Poids moléculaire |
226.18 g/mol |
Nom IUPAC |
[3-[(3,5-difluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol |
InChI |
InChI=1S/C10H8F2N2O2/c11-7-1-6(2-8(12)4-7)3-9-13-10(5-15)16-14-9/h1-2,4,15H,3,5H2 |
Clé InChI |
SYYMVOQAWOQIHV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1F)F)CC2=NOC(=N2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4,5-Diamino-2-(4-cyanophenyl)phenyl]benzonitrile](/img/structure/B13682667.png)
![tert-Butyl 1,3-dioxo-5,7-dihydro-1H-furo[3,4-f]isoindole-6(3H)-carboxylate](/img/structure/B13682668.png)




![Methyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate](/img/structure/B13682718.png)

![6'-Bromo-5'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13682720.png)



![3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B13682737.png)
